molecular formula C15H21NO4 B129554 (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid CAS No. 145432-51-5

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

Cat. No. B129554
M. Wt: 279.33 g/mol
InChI Key: XFSLNPBJZAPTMM-PWSUYJOCSA-N
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Description

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, also known as 2-methyl-3-phenylpropionic acid (MPPA), is an important organic compound belonging to the class of carboxylic acids. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MPPA is also known to have several biochemical and physiological effects, and has been the subject of extensive research.

Scientific Research Applications

Therapeutic Potential and Biological Activity

  • Caffeic Acid Derivatives and Applications : Caffeic acid (CA) and its derivatives have been recognized for their broad spectrum of biological activities and potential therapeutic applications. CA, sharing a phenylpropanoid framework similar to "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid," serves as a template for the development of new chemical entities. These entities are explored for their therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a trending strategy to develop derivatives with enhanced therapeutic application. This approach underscores the significance of CA's scaffold in drug discovery programs, highlighting the potential of related compounds for yielding new and effective therapeutic agents (Silva, Oliveira, & Borges, 2014).

Metabolism and Toxicity

  • Metabolism and Toxicity of 2-Methylpropene : Studies on 2-methylpropene (MP), or isobutene, provide insights into the metabolic fate and toxicity of compounds with similar structures, like "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid." MP is metabolized to a primary metabolite, 2-methyl-1,2-epoxypropane (MEP), by rodent and human liver tissue. This metabolic transformation involves cytochrome P450 enzymes, highlighting the intricate balance between the formation and detoxification processes crucial for assessing the potential toxicity of related compounds (Cornet & Rogiers, 1997).

Genetic Aspects and Stress Responses in Plants

  • Genetic Aspects of Acidity Stress Responses in Plants : The review on the genetic aspects of acidity stress responses in plants illustrates the complex genetic response mechanisms to low-pH stress, which might be relevant for understanding how compounds like "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid" affect plant biology. It highlights the role of proton pump H(+)-ATPases, the defense signaling system involving auxin, salicylic acid, and methyl jasmonate, and the long-term genetic response involving genes such as alternative oxidase and type II NAD(P)H dehydrogenase. This knowledge contributes to a broader understanding of how specific compounds interact with plant physiology and stress responses (Shavrukov & Hirai, 2016).

properties

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid

Synthesis routes and methods

Procedure details

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